Menisperine chloride

CAS No.: 20911-73-3

Cat. No.: VC1696541

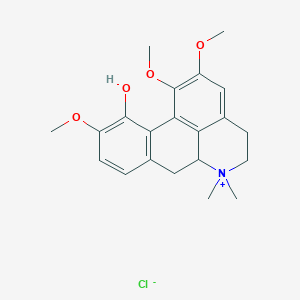

Molecular Formula: C21H26ClNO4

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20911-73-3 |

|---|---|

| Molecular Formula | C21H26ClNO4 |

| Molecular Weight | 391.9 g/mol |

| IUPAC Name | 1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;chloride |

| Standard InChI | InChI=1S/C21H25NO4.ClH/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H |

| Standard InChI Key | PAEPOVLQEIALGP-UHFFFAOYSA-N |

| SMILES | C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[Cl-] |

| Canonical SMILES | C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[Cl-] |

Introduction

Chemical Structure and Properties

Structural Information

Menisperine chloride is characterized by its comprehensive chemical formula C₂₁H₂₆NO₄, formally known as 1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol . This alkaloid possesses a complex molecular structure with multiple methoxy groups and a tetrahydro-dibenzoquinoline framework, making it an interesting subject for chemical research. The compound's systematic name indicates a quaternary ammonium structure, which accounts for its ionic properties .

The molecular structure features a distinctive ring system with three methoxy groups positioned at specific locations, contributing to its unique chemical behavior. The compound has an exact molecular weight of 391.155 and a calculated molecular weight of 391.895 . Its structural complexity is further demonstrated by its 27 heavy atoms and 53 total atoms, including 26 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms .

Physicochemical Properties

Menisperine chloride demonstrates interesting solubility characteristics with a LogS value of 0.409 and a LogP value of 0.497 . These parameters suggest moderate water solubility balanced with some lipophilic properties. The compound contains one acidic and one basic functional group, which influences its behavior in different pH environments .

A comprehensive analysis of its physiochemical properties reveals:

| Property | Value | Property | Value |

|---|---|---|---|

| Molecular Weight | 391.895 | Number of Rotatable Bonds | 3 |

| Heavy Atom Molecular Weight | 365.687 | Number of Rigid Bonds | 20 |

| Exact Molecular Weight | 391.155 | Number of Rings | 4 |

| Solubility: LogS | 0.409 | Number of Hydrogen Bond Acceptors | 4 |

| Solubility: LogP | 0.497 | Number of Hydrogen Bond Donors | 1 |

| Acid Count | 1 | Number of Aromatic Rings | 2 |

| Base Count | 1 | Number of Aliphatic Rings | 2 |

| Total Atoms Count | 53 | Number of Aromatic Atoms | 12 |

| Number of Heavy Atoms | 27 | Number of Aromatic Bonds | 12 |

The compound demonstrates acceptable drug-likeness according to several pharmaceutical industry standards, being accepted under Lipinski, Pfizer, GSK, and Golden Triangle criteria . This suggests potential suitability for pharmaceutical development, though further research would be necessary to confirm this.

Analytical Characterization

Spectral and Analytical Data

The analytical profile of menisperine chloride includes several spectroscopic identifiers. Its SMILES notation (C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C) provides a linear representation of its complex structure, while its InChIKey (XQINTCORIZHGFD-UHFFFAOYSA-O) serves as a unique identifier in chemical databases .

Collision cross-section (CCS) predictions for various adducts of menisperine chloride have been calculated, providing valuable information for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 357.19348 | 183.3 |

| [M+Na]⁺ | 379.17542 | 200.2 |

| [M+NH₄]⁺ | 374.22002 | 194.7 |

| [M+K]⁺ | 395.14936 | 190.6 |

| [M-H]⁻ | 355.17892 | 187.9 |

| [M+Na-2H]⁻ | 377.16087 | 188.4 |

| [M]⁺ | 356.18565 | 187.8 |

| [M]⁻ | 356.18675 | 187.8 |

These values are particularly useful for identification and quantification in complex biological matrices using ion mobility mass spectrometry techniques .

Detection and Analytical Methods

Various analytical methods have been employed to detect and identify menisperine in plant materials. High-performance liquid chromatography coupled with mass spectrometry (HPLC-DAD-ESI-MS²) has been successfully used to identify menisperine in plant extracts . Ultra-performance liquid chromatography with quadrupole time-of-flight high-definition mass spectrometry (UPLC-Q/TOF-HDMS) has also proven effective for menisperine detection and characterization .

These advanced analytical techniques allow for precise identification of menisperine among the complex mixture of compounds typically found in medicinal plant extracts. The characteristic mass fragmentation pattern and retention time serve as important identifiers in these analytical approaches.

Biological and Pharmacological Properties

Predicted Pharmacokinetic Profile

Computational predictions suggest menisperine chloride possesses potentially favorable pharmacokinetic properties. With a quantitative estimate of drug-likeness (QED) value of 0.857, it demonstrates promising drug-like characteristics . The compound shows a high probability (0.996) of being a P-glycoprotein substrate, which could impact its absorption and distribution in the body .

Additional pharmacokinetic predictions include:

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | 0.871 | Blood-Brain Barrier Penetration (BBB) | 0.105 |

| CACO-2 Permeability | -5.593 | Plasma Protein Binding (PPB) | 0.505472 |

| MDCK Permeability | 0.00000877 | Volume of Distribution at Steady State (VDSS) | 2.381 |

| Fraction Unbound in Plasma (FU) | 0.357505 | Clearance (CL) | 3.333 |

| Half-life (T½) | 0.854 | hERG Inhibition | 0.15 |

These parameters suggest moderate intestinal absorption but limited blood-brain barrier penetration. The negative CACO-2 permeability value indicates potential challenges in passive membrane permeation .

Metabolic Predictions

Cytochrome P450 (CYP) enzymes play crucial roles in drug metabolism. Predictions for menisperine chloride's interactions with various CYP isoforms include:

| CYP Interaction | Probability | CYP Interaction | Probability |

|---|---|---|---|

| CYP1A2 Inhibition | 0.054 | CYP1A2 Substrate | 0.973 |

| CYP2C19 Inhibition | 0.019 | CYP2C19 Substrate | 0.645 |

| CYP2C9 Inhibition | 0.001 | CYP2C9 Substrate | 0.503 |

| CYP2D6 Inhibition | 0.009 | CYP2D6 Substrate | 0.941 |

| CYP3A4 Inhibition | 0.045 | CYP3A4 Substrate | 0.878 |

These predictions suggest that menisperine chloride is likely to be a substrate for multiple CYP enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, while having low potential to inhibit these enzymes . This profile indicates potential for metabolic transformation within the body.

Toxicity Predictions

Safety assessment is crucial for any compound with potential therapeutic applications. Computational predictions for menisperine chloride suggest a relatively favorable toxicity profile:

| Toxicity Parameter | Probability | Toxicity Parameter | Probability |

|---|---|---|---|

| Ames Test (Mutagenicity) | 0.157 | Respiratory Toxicity | 0.561 |

| Carcinogenicity | 0.017 | Skin Sensitization | 0.055 |

| Endocrine Interference | 0.011 | NR-Aromatase | 0.016 |

Botanical Context and Natural Occurrence

Source and Distribution

Menisperine is primarily associated with plants in the Menispermaceae family, particularly within the genus Menispermum. It has been identified in Menispermi Rhizoma, the rhizome of Menispermum dauricum DC., which is a traditional Chinese medicine . This plant material is primarily harvested in Northeast China, North China, East China, and Shaanxi regions .

The genus Menispermum comprises climbing plants with a rich history of traditional medicinal use. Menispermum dauricum, commonly known as Asian moonseed, has been documented in various traditional medicine systems for its therapeutic properties.

Traditional Uses and Applications

Menispermi Rhizoma, which contains menisperine among other compounds, has traditionally been used for clearing heat and detoxification, dispelling wind, and relieving pain. It has been employed in the treatment of conditions such as sore throat, enteritis, dysentery, and rheumatism . These traditional applications suggest potential anti-inflammatory, analgesic, and antimicrobial properties of its constituent compounds, including menisperine.

Research Status and Future Directions

Current Research Limitations

Despite its intriguing chemical structure and predicted biological properties, dedicated research on menisperine chloride remains limited. Most studies have focused on identifying and characterizing the compound as part of broader phytochemical investigations rather than exploring its specific pharmacological activities or therapeutic potential. This represents a significant research gap that could be addressed in future investigations.

The compound has been identified in plant extracts using various analytical techniques, but detailed studies on its isolation, purification, and biological evaluation are scarce in the accessible scientific literature. Additionally, while computational predictions provide valuable insights into its potential pharmacokinetic and toxicological properties, experimental validation of these predictions is largely absent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume